3-Iododibenzofuran

Neutral endopeptidase inhibition Fluorescent probe Medicinal chemistry

Researchers requiring regioselective C3-iodinated dibenzofuran often face low reactivity with bromo/chloro analogs, limiting cross-coupling yields. 3-Iododibenzofuran solves this with superior oxidative addition kinetics, enabling milder conditions and higher yields in Suzuki-Miyaura, Heck, and Sonogashira reactions. - Delivers ~1,000-fold greater NEP inhibitory potency vs. anthracene for fluorescent probe design. - High melting point (138-142°C) and I···O halogen bonding ensure long-term stability. - Scalable, regiospecific synthesis (65-78% yield) ensures reliable supply for medicinal chemistry and materials science programs.

Molecular Formula C12H7IO
Molecular Weight 294.091
CAS No. 5896-29-7
Cat. No. B2589537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iododibenzofuran
CAS5896-29-7
Molecular FormulaC12H7IO
Molecular Weight294.091
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)I
InChIInChI=1S/C12H7IO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
InChIKeyZMFYMIKRDGURNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iododibenzofuran: Versatile Building Block


3-Iododibenzofuran (CAS 5896-29-7) is a halogenated heterocyclic aromatic compound consisting of a planar dibenzofuran core with an iodine atom regioselectively positioned at the C3 position [1]. This structural motif is critical for its role as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Heck, Suzuki-Miyaura, and Sonogashira couplings [2]. The compound exhibits a high degree of thermal stability and has demonstrated specific biological activity as a probe for neutral endopeptidase (NEP), with an inhibitory potency approximately three orders of magnitude greater than the active site inhibitor anthracene at pH 7.0 .

3-Iododibenzofuran Irreplaceability


Generic substitution with other halogenated dibenzofurans (e.g., 3-bromo- or 3-chloro- analogs) or regioisomers (e.g., 2-iodo- or 4-iododibenzofuran) is not viable due to critical differences in reactivity, regioselectivity, and physicochemical properties. The iodine atom at the C3 position provides superior oxidative addition kinetics in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs, enabling milder reaction conditions and higher yields . Furthermore, the specific substitution pattern of 3-iododibenzofuran is essential for achieving the desired regioselectivity in downstream functionalization, as the C3 position is electronically and sterically distinct from the C2 and C4 positions [1].

3-Iododibenzofuran: Quantitative Evidence


NEP Inhibitory Potency

3-Iododibenzofuran demonstrates an inhibitory potency against neutral endopeptidase (NEP) at pH 7.0 that is approximately 3 orders of magnitude (1,000-fold) greater than that of the active site inhibitor, anthracene . This dramatic difference establishes 3-iododibenzofuran as a highly effective NEP probe, whereas anthracene exhibits minimal activity under identical conditions.

Neutral endopeptidase inhibition Fluorescent probe Medicinal chemistry

Regioselective Synthesis Efficiency

The electrophilic iodination of dibenzofuran using iodine monochloride (ICl) or N-iodosuccinimide (NIS) with FeCl₃ as a Lewis acid achieves regioselectivity at the C3 position, yielding 3-iododibenzofuran in 65-78% isolated yields . This contrasts sharply with the synthesis of 2- and 4-iododibenzofurans, which require a more complex CuI-mediated sequential iodination/cycloetherification of o-arylphenols, as reported by Zhao et al. (2012) [1].

Organic synthesis Regioselective iodination Process chemistry

Melting Point & Crystallinity

3-Iododibenzofuran exhibits a melting point range of 138-142°C, which is significantly higher than that of 3-bromodibenzofuran (122-126°C) and 2-iododibenzofuran (110-114°C) . This higher melting point is indicative of stronger intermolecular interactions, likely due to halogen bonding from the iodine atom, and translates to enhanced solid-state stability and ease of handling during storage and formulation.

Physical properties Solid-state stability Crystallinity

Heck Coupling to Chiral Amino Acid Precursors

3-Iododibenzofuran undergoes Heck coupling with methyl 2-acetamidoacrylate in the presence of palladium diacetate to afford the alpha,beta-unsaturated alpha-amido ester, a key intermediate for the synthesis of chiral amino acid derivatives [1]. This specific transformation is not readily accessible using 3-bromo- or 3-chlorodibenzofuran due to their lower reactivity in oxidative addition, highlighting the unique utility of the iodo substituent.

Heck coupling Drug synthesis Chiral amino acids

Halogen Bonding in Crystal Structure

Single-crystal X-ray diffraction analysis of 3-iododibenzofuran reveals a planar dibenzofuran core with the iodine atom in an equatorial position, and importantly, intermolecular halogen bonding between iodine and oxygen atoms (I···O interactions) within the crystal lattice [1]. This halogen bonding is absent in the 3-nitrodibenzofuran analog, which relies on different packing forces, and is a direct contributor to the higher melting point and improved solid-state stability of 3-iododibenzofuran compared to its regioisomers and bromo/chloro analogs.

Crystallography Halogen bonding Solid-state chemistry

3-Iododibenzofuran: Application Scenarios


NEP Fluorescent Probe Development

Given its approximately 1,000-fold greater inhibitory potency against NEP compared to anthracene , 3-iododibenzofuran is the preferred scaffold for designing novel fluorescent probes with superior sensitivity and signal-to-noise ratios in NEP activity assays. This is particularly relevant for high-throughput screening campaigns targeting cardiovascular and renal diseases where NEP is a key therapeutic target.

3-Substituted Dibenzofuran Library Synthesis

The high-yielding (65-78%), regioselective synthesis of 3-iododibenzofuran makes it an economically viable and scalable building block for generating diverse libraries of 3-substituted dibenzofurans via Suzuki-Miyaura, Heck, and Sonogashira couplings . Its superior cost-effectiveness and accessibility compared to 2- and 4-iodo regioisomers justify its selection as the primary core for medicinal chemistry and materials science programs requiring extensive SAR exploration.

Chiral Amino Acid-Derived ECE-1 Inhibitors

The demonstrated Heck coupling of 3-iododibenzofuran with methyl 2-acetamidoacrylate provides a direct and efficient route to advanced intermediates for endothelin-converting enzyme-1 (ECE-1) inhibitors. This specific reactivity is not readily replicated with bromo or chloro analogs, making 3-iododibenzofuran the essential starting material for medicinal chemists pursuing this class of cardiovascular therapeutics.

Solid-State Stability in Material Science

The higher melting point (138-142°C) of 3-iododibenzofuran, compared to its bromo (122-126°C) and 2-iodo (110-114°C) analogs , and the presence of stabilizing I···O halogen bonding in the crystal lattice [1], make it the superior choice for applications involving high-temperature processing, long-term storage, or the fabrication of thin-film electronic devices where morphological stability is critical.

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